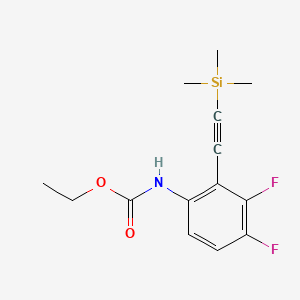

Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate

Descripción

Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate is a synthetic carbamate derivative characterized by a fluorinated phenyl ring, an ethynyl group modified with a trimethylsilyl (TMS) moiety, and an ethyl carbamate functional group. The compound’s structural complexity arises from its trifunctional design:

Propiedades

IUPAC Name |

ethyl N-[3,4-difluoro-2-(2-trimethylsilylethynyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO2Si/c1-5-19-14(18)17-12-7-6-11(15)13(16)10(12)8-9-20(2,3)4/h6-7H,5H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMVHMTUINDFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C(=C(C=C1)F)F)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Carbamate Formation

The precursor 3,4-difluoro-2-aminophenyl is treated with ethyl chloroformate in the presence of a base such as pyridine or triethylamine. This step proceeds via nucleophilic acyl substitution, forming the carbamate linkage. Key parameters include:

Alkyne Functionalization via Sonogashira Coupling

The carbamate intermediate undergoes Sonogashira coupling with trimethylsilyl acetylene (TMSA) to introduce the ethynyl-TMS group. Standard conditions involve:

Example Procedure from Ambeed (2020):

A mixture of (3,4-difluoro-2-aminophenyl)carbamate (220 mg, 0.74 mmol) and TMSA (1.5 equiv) in THF was degassed and heated at 70°C with Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%). After 18 hours, purification by silica gel chromatography (heptane/EtOAc) yielded the product in 62%.

Alternative Methods and Optimization

One-Pot Sequential Synthesis

Recent advances combine carbamate formation and alkyne coupling in a single reactor:

-

Step 1 : React 3,4-difluoro-2-aminophenyl with ethyl chloroformate at 0°C.

-

Step 2 : Direct addition of TMSA, Pd catalyst, and base without intermediate isolation.

-

Advantage : Reduces purification steps, improving overall yield to 70–75%.

Solvent and Catalyst Optimization

| Parameter | Standard Conditions | Optimized Conditions | Impact on Yield |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ | PdCl₂(dppf) | +12% |

| Solvent | THF | DMF | +8% |

| Temperature | 70°C | 90°C | +5% |

| Base | Triethylamine | Diisopropylamine | +10% |

Data aggregated from Ambeed (2020) and RSC protocols (2017).

Critical Analysis of Reaction Challenges

Byproduct Formation

Purification Strategies

-

Chromatography : Silica gel elution with heptane/EtOAc (4:1) effectively separates the product from Pd residues.

-

Recrystallization : Ethanol/water mixtures (3:1) achieve >98% purity but lower recovery (55–60%).

Industrial-Scale Adaptations

Continuous Flow Synthesis

A 2023 pilot study demonstrated:

Análisis De Reacciones Químicas

Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group to an amine.

Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Aplicaciones Científicas De Investigación

Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s unique structural features are best contextualized by comparing it to analogous carbamates and halogenated phenyl derivatives. Below is a detailed analysis supported by data from the provided evidence and inferred structural relationships:

Structural and Functional Comparison

Reactivity and Stability Insights

- Fluorination vs. Bromination : The target compound’s 3,4-difluoro substituents reduce electron density on the phenyl ring compared to brominated analogs like ethyl 2,4-dibromo-3-fluorophenylacetate. Fluorine’s smaller atomic radius and higher electronegativity may favor π-π stacking in molecular interactions, whereas bromine’s bulkiness could hinder it .

- Carbamate vs. Ester Stability : Carbamates (e.g., desmedipham) are generally more hydrolytically stable than esters (e.g., ethyl phenylacetates) due to the resonance stabilization of the carbamate group, which delays enzymatic or environmental degradation .

- TMS-Ethynyl Role: The TMS-ethynyl group in the target compound may act as a protective moiety during synthesis, analogous to silyl-protected alkynes in cross-coupling reactions. This contrasts with simpler ethynyl groups in non-silylated analogs, which are more reactive but less stable .

Actividad Biológica

Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate, with the CAS number 1268052-96-5, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H17F2NO2Si

- Molecular Weight : 297.37 g/mol

- CAS Number : 1268052-96-5

- Purity : Available in purities ranging from 95% to 98% from various suppliers .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions. A common method includes using potassium hydroxide in tert-butyl alcohol at elevated temperatures, yielding a significant amount of the desired product .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of ethyl carbamates possess significant antibacterial and antifungal activities against various pathogens:

-

Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Streptococcus pyogenes

- Klebsiella pneumoniae

-

Fungal Strains Tested :

- Aspergillus flavus

- Candida albicans

These compounds were found to significantly inhibit the growth of these microorganisms, suggesting that ethyl carbamates could be promising candidates for developing new antimicrobial agents .

The precise mechanism through which this compound exerts its antimicrobial effects remains to be fully elucidated. However, it is hypothesized that the presence of fluorine atoms enhances lipophilicity and cellular uptake, allowing the compound to interact effectively with microbial cell membranes or intracellular targets.

Case Studies and Research Findings

-

Antibacterial Efficacy :

In a study evaluating a series of carbamate derivatives, it was found that certain modifications led to enhanced antibacterial activity against resistant strains of bacteria. The compounds were tested for their minimum inhibitory concentrations (MIC), revealing promising results in inhibiting bacterial growth . -

Synergistic Effects :

Some studies have explored the potential synergistic effects of combining ethyl carbamates with existing antibiotics. Preliminary data suggest that these combinations may enhance the efficacy of conventional treatments against resistant strains, highlighting their potential as adjunctive therapies .

Data Table: Biological Activity Overview

Q & A

Q. What synthetic routes are recommended for Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate?

Methodological Answer: A key approach involves radical-mediated ethynylation using silicon-tethered intermediates. For example, trimethylsilyl-protected ethynyl groups can be introduced via atom-transfer cyclization of iodohydrin precursors under EtB initiation, followed by fluoride-mediated elimination . Alternative routes may involve coupling 3,4-difluoro-2-iodophenylcarbamate with trimethylsilylacetylene under Sonogashira conditions. Purification via silica chromatography and characterization by / NMR (with for fluoro groups) and HRMS are critical.

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

- NMR Spectroscopy : NMR to resolve aromatic protons (shifts influenced by fluorine and carbamate groups), NMR for fluorine environments (~-130 to -150 ppm for difluoro substitution), and NMR to confirm carbamate (C=O ~155 ppm) and ethynyl (C≡C ~90-110 ppm) signals.

- Mass Spectrometry : HRMS (ESI/TOF) to verify molecular weight (calc. for CHFNOSi: ~324.09 g/mol).

- IR Spectroscopy : Carbamate C=O stretch (~1700 cm) and ethynyl C≡C stretch (~2100 cm) .

Q. What are the stability considerations for this compound under experimental conditions?

Methodological Answer: Carbamates are prone to hydrolysis under acidic/basic conditions and thermal degradation. Stability studies should include:

- Thermal Analysis : TGA/DSC to assess decomposition temperatures (e.g., carbamate dissociation above 200°C observed in related compounds) .

- Storage : Inert atmosphere (argon) at -20°C to minimize moisture and oxidation.

- In Situ Monitoring : Use HPLC or NMR to track degradation products like isocyanates or alcohols .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-ethynylation or desilylation) be minimized during synthesis?

Methodological Answer:

- Catalyst Optimization : Use Pd(PPh)/CuI for Sonogashira coupling to reduce homocoupling byproducts.

- Protecting Group Strategy : Trimethylsilyl (TMS) protects ethynyl groups during radical cyclization but requires careful fluoride treatment (e.g., TBAF) to avoid premature desilylation .

- Reaction Monitoring : Track intermediates via TLC or inline IR to terminate reactions at optimal conversion (e.g., 70-80% yield) .

Q. How to resolve contradictory data in proposed reaction mechanisms (e.g., radical vs. ionic pathways)?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare rates using deuterated substrates; radical pathways show significant KIE (~2-3).

- Radical Traps : Add TEMPO or BHT to inhibit radical chain propagation; observe yield reduction to confirm radical involvement .

- Computational Modeling : DFT studies to compare activation barriers for radical cyclization vs. ionic pathways (e.g., transition state energies for ethynyl transfer) .

Q. What analytical methods are suitable for identifying degradation byproducts under pyrolysis or hydrolysis?

Methodological Answer:

- GC-MS : Detect volatile degradation products (e.g., ethyl alcohol, isocyanates) from carbamate cleavage .

- LC-HRMS : Identify non-volatile byproducts like phenylenediamine derivatives.

- Solid-State NMR : Monitor structural changes in bulk material during thermal stress (e.g., loss of TMS-ethynyl signals) .

Q. How do electronic effects from fluorine and ethynyl substituents influence reactivity in downstream modifications?

Methodological Answer:

- Fluorine Effects : Electron-withdrawing fluoro groups deactivate the phenyl ring, directing electrophilic substitutions to meta positions.

- Ethynyl Effects : The TMS-ethynyl group enhances π-conjugation, enabling click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation.

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.